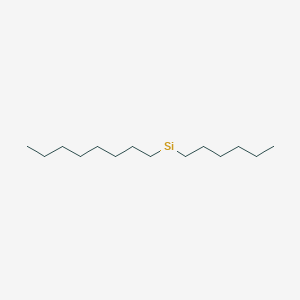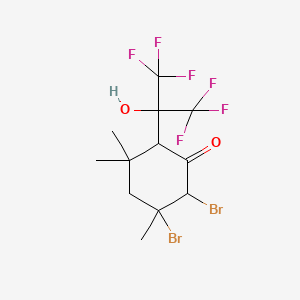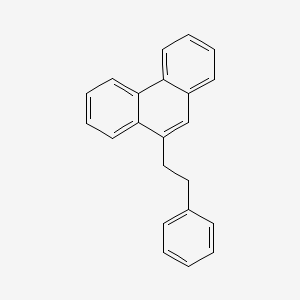
9-(2-Phenylethyl)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Phenylethyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a 2-phenylethyl substituent at the 9-position. This compound is part of a larger class of aromatic hydrocarbons known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phenylethyl)phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method is the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be derived from phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar .
Industrial Production Methods
Industrial production of this compound often involves large-scale preparation of phenanthrene derivatives from coal tar. The process includes purification of technical phenanthrene, followed by specific functionalization reactions to introduce the 2-phenylethyl group at the 9-position .
Chemical Reactions Analysis
Types of Reactions
9-(2-Phenylethyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using chromic acid.
Reduction: Formation of 9,10-dihydrophenanthrene with hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation to form 9-bromophenanthrene with bromine.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction.
Substitution: Bromine is used for electrophilic halogenation.
Major Products
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Scientific Research Applications
9-(2-Phenylethyl)phenanthrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material chemistry.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(2-Phenylethyl)phenanthrene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic nature allows it to participate in various chemical reactions, influencing its stability and reactivity . The 9,10 bond in phenanthrene is particularly reactive, resembling an alkene double bond in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthracene: Another polycyclic aromatic hydrocarbon with a linear arrangement of three benzene rings.
Phenanthridine: A nitrogen-containing derivative of phenanthrene used in dyes and as an oxidizing agent.
Uniqueness
9-(2-Phenylethyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other phenanthrene derivatives
Properties
CAS No. |
106032-13-7 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-(2-phenylethyl)phenanthrene |
InChI |
InChI=1S/C22H18/c1-2-8-17(9-3-1)14-15-19-16-18-10-4-5-11-20(18)22-13-7-6-12-21(19)22/h1-13,16H,14-15H2 |
InChI Key |
GTQSXFXNEZCADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



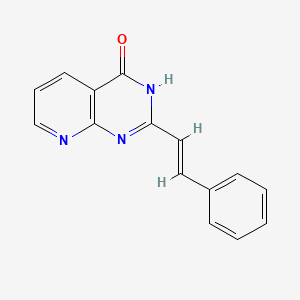
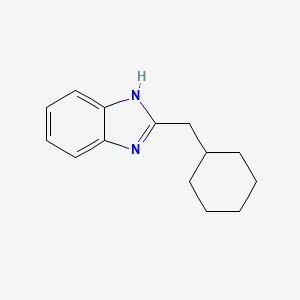

![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

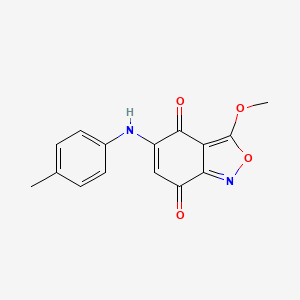
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
